N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide
Description
N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core substituted with a cyclooctyl acetamide group. The cyclooctyl substituent likely enhances lipophilicity and binding affinity to hydrophobic targets, while the triazolopyrimidine core may contribute to interactions with enzymes or receptors, as seen in cannabinoid receptor ligands .
Properties
Molecular Formula |
C19H24N6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C19H24N6O2/c1-13-21-19-20-11-15-16(25(19)23-13)9-10-24(18(15)27)12-17(26)22-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,22,26) |
InChI Key |
UPLSZWAAWGYWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NC4CCCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, particularly CDK2, which is involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, contributing to its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidine derivatives:
Key Observations:
Core Structure Diversity: The target compound’s pyrido-triazolopyrimidinone core distinguishes it from simpler triazolo[1,5-a]pyrimidines (e.g., compounds 38 and 40) and pyrido-thieno-pyrimidinones (compound 24). The fused pyrido ring may enhance π-π stacking interactions in biological systems .
Substituent Effects: The cyclooctyl acetamide group in the target compound contrasts with the cyclohexyl carboxamide in compounds 38 and 40. The larger cyclooctyl group may improve metabolic stability but reduce solubility compared to cyclohexyl analogs .
Synthetic Routes :
- Acetylation (compound 24) and carboxamide coupling (compounds 38/40) are common strategies for functionalizing triazolopyrimidine scaffolds. The target compound’s synthesis likely involves similar steps, though specifics are unreported in the evidence .
Biological Activity: Compounds 38 and 40 exhibit affinity for CB2 receptors, suggesting the target compound may share this activity due to structural similarities. However, the pyrido-triazolopyrimidinone core could alter selectivity or potency .
Research Implications
While direct pharmacological data for this compound are lacking, its structural analogs provide critical insights:
- SAR Studies : Comparative analysis with compounds 24, 38, and 40 highlights the importance of core rigidity and substituent bulk in modulating receptor binding .
Biological Activity
N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics. This compound features a cyclooctyl group and a heterocyclic framework that includes triazole and pyridine moieties, which are known for their diverse biological activities. This article explores the compound's biological activity, synthesizing methods, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The intricate heterocyclic architecture contributes to its potential interactions with biological targets.
Synthesis Methods
Several synthetic approaches have been developed for this compound. The synthesis typically involves multi-component reactions that yield the desired heterocyclic structure with high efficiency. For example:
- One-Pot Synthesis : A method combining multiple reactants in a single reaction vessel to form the target compound.
- Microwave-Assisted Synthesis : Utilizing microwave radiation to enhance reaction rates and yields.
These methods highlight the versatility in synthesizing this complex molecule and can be tailored to optimize yield and purity.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor activity . In vitro tests against various cancer cell lines have shown promising results:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MDA-MB-231 | 17.83 | Cisplatin reference |
| MCF-7 | 19.73 | Cisplatin reference |
These findings suggest that the compound could serve as a potential lead in developing new anticancer therapies.
The mechanism through which this compound exerts its biological effects remains under investigation. However, studies on similar triazolo-pyrimidine derivatives have indicated that they may induce apoptosis in cancer cells and affect cell cycle regulation. Further research is needed to elucidate the specific pathways involved.
Case Studies
A series of case studies have highlighted the biological activities of related compounds within the same structural family:
- Anticancer Studies : Compounds similar to N-cyclooctyl derivatives have shown promising results in inhibiting tumor growth in xenograft models.
- Antimicrobial Efficacy : Triazolo-pyrimidine derivatives were tested against multiple bacterial strains with varying degrees of success.
These case studies reinforce the importance of structural diversity in enhancing biological activity and offer insight into potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
